7-Methyl-1,3,5-cyclooctatriene 7-Methyl-1,3,5-cyclooctatriene
Brand Name: Vulcanchem
CAS No.:
VCID: VC1883457
InChI: InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5-
SMILES:
Molecular Formula: C9H12
Molecular Weight: 120.19 g/mol

7-Methyl-1,3,5-cyclooctatriene

CAS No.:

Cat. No.: VC1883457

Molecular Formula: C9H12

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1,3,5-cyclooctatriene -

Specification

Molecular Formula C9H12
Molecular Weight 120.19 g/mol
IUPAC Name (1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene
Standard InChI InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5-
Standard InChI Key WJMMNEZYPXXEBJ-YOKUOFPWSA-N
Isomeric SMILES CC/1C/C=C\C=C/C=C1
Canonical SMILES CC1CC=CC=CC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Basic Properties

7-Methyl-1,3,5-cyclooctatriene is a derivative of cyclooctatriene featuring a methyl group at the seventh carbon position. The compound exhibits a distinct eight-membered ring structure with three double bonds at positions 1, 3, and 5 . Its basic chemical properties are summarized in Table 1.

Table 1: Chemical Properties of 7-Methyl-1,3,5-cyclooctatriene

PropertyValue
Molecular FormulaC₉H₁₂
Molecular Weight120.19 g/mol
IUPAC Name(1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene
Creation Date (PubChem)October 26, 2006
Modification Date (PubChem)February 22, 2025

Structural Identifiers and Nomenclature

The compound is represented by several standardized identifiers used in chemical databases and literature, facilitating its precise identification across different scientific platforms .

Table 2: Structural Identifiers of 7-Methyl-1,3,5-cyclooctatriene

Identifier TypeValue
Standard InChIInChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5-
Standard InChIKeyWJMMNEZYPXXEBJ-YOKUOFPWSA-N
Canonical SMILESCC1CC=CC=CC=C1
Isomeric SMILESCC/1C/C=C\C=C/C=C1
Nikkaji NumberJ2.673.839C

Stereochemistry and Configuration

The IUPAC name (1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene indicates the Z (cis) configuration of all three double bonds within the cyclic structure . This stereochemical arrangement contributes significantly to the compound's three-dimensional shape and subsequent chemical reactivity. The specific stereochemistry is also reflected in the bond notations within the isomeric SMILES representation (CC/1C/C=C\C=C/C=C1).

Natural Occurrence and Biological Significance

Fungal Origin

7-Methyl-1,3,5-cyclooctatriene was first identified as a natural product produced by a strain of Fusarium oxysporum isolated from almond hulls (Prunus dulcis) . This discovery marked the first reported natural occurrence of this compound. The fungus produces 7-Methyl-1,3,5-cyclooctatriene as one of its principal volatile components, alongside styrene .

Multiple Isomeric Forms

Research has identified three isomers of 7-Methyl-1,3,5-cyclooctatriene (MCOT) in the volatile emissions from Fusarium oxysporum. One of these isomers is thought to result from thermal cyclization during the analytical process . This finding highlights the compound's chemical versatility and potential for structural rearrangement under certain conditions.

Production and Isolation Methods

Laboratory Production

When studying this compound, researchers have successfully produced it on both small and large scales using potato dextrose agar and potato dextrose broth as growth media for the Fusarium oxysporum strain . This approach demonstrates the feasibility of controlled production for research purposes.

Isolation Techniques

The isolation of 7-Methyl-1,3,5-cyclooctatriene involves specialized techniques designed to capture volatile organic compounds. For small-scale isolation, solid-phase microextraction (SPME) has proven effective, while Tenax trapping is employed for larger-scale production . Following capture, high-performance liquid chromatography (HPLC) methods are used for final purification and isolation .

Authentication Methods

The identity of 7-Methyl-1,3,5-cyclooctatriene isolated from fungal sources has been verified through comparison with synthetically produced samples. This verification process involves comparing retention times, fragmentation patterns, and calculated retention indices between the natural and synthetic compounds . Additionally, researchers have conducted short chemical syntheses specifically to authenticate the compound's identity .

Chemical Behavior and Reactivity

Characteristic Reactions

As an unsaturated hydrocarbon with three double bonds, 7-Methyl-1,3,5-cyclooctatriene participates in various chemical reactions typical for alkenes. These include addition reactions and polymerization processes. The specific arrangement of the conjugated double bonds within the cyclic structure contributes to its distinctive reactivity patterns.

Volatility and Chemical Properties

The compound's volatility is a key physical characteristic that facilitates its role as a fungal volatile organic compound (VOC) . This property allows it to be effectively trapped and analyzed using specialized extraction techniques designed for volatile compounds. Its volatility also likely plays a role in its biological functions within natural systems.

Biological Activities and Functions

Metabolic Influence

Research indicates that 7-Methyl-1,3,5-cyclooctatriene can influence metabolic processes in fungi and plants. While the specific pathways remain under investigation, the compound may play roles in modulating stress responses within biological systems. This suggests potential ecological functions related to inter-organism communication or environmental adaptation.

Ecological Significance

As a volatile compound produced by a fungal species, 7-Methyl-1,3,5-cyclooctatriene may function in chemical signaling between organisms. The production of volatile compounds by fungi often serves purposes related to defense, communication, or modification of the surrounding environment. The specific ecological role of this compound within the lifecycle of Fusarium oxysporum or its interactions with host plants represents an area for further research.

Structural Comparisons and Related Compounds

Relationship to Cyclooctatriene Derivatives

7-Methyl-1,3,5-cyclooctatriene belongs to a family of cyclic unsaturated hydrocarbons derived from cyclooctane. A structurally related compound is 7,8-dimethylene-1,3,5-cyclooctatriene (C₁₀H₁₀), which features two methylene groups at positions 7 and 8 instead of a single methyl group .

Table 3: Comparison with Related Cyclooctatriene Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Features
7-Methyl-1,3,5-cyclooctatrieneC₉H₁₂120.19 g/molMethyl group at position 7
7,8-dimethylene-1,3,5-cyclooctatrieneC₁₀H₁₀130.19 g/molTwo methylene groups at positions 7 and 8
CyclooctatetraeneC₈H₈104.15 g/molFour double bonds, no substituents

Relationship to Cyclooctatetraene

While structurally similar to cyclooctatetraene (COT, C₈H₈), 7-Methyl-1,3,5-cyclooctatriene differs in having three rather than four double bonds and the addition of a methyl substituent . This difference results in distinct chemical properties and reactivity patterns between the two compounds.

Analytical Methods and Identification

Detection Techniques

The identification of 7-Methyl-1,3,5-cyclooctatriene in biological samples primarily relies on gas chromatography-mass spectrometry (GC-MS) . This analytical approach enables both separation and characterization of the compound, facilitating its distinction from other volatile components produced by the fungus.

Spectroscopic Characterization

Spectroscopic data provide crucial information for confirming the identity and structural features of 7-Methyl-1,3,5-cyclooctatriene. Comparison of spectroscopic data between isolated and synthetically produced samples serves as a definitive method for authentication . The compound's fragmentation pattern during mass spectrometry offers a characteristic fingerprint for its identification.

Research Applications and Future Directions

Current Research Focus

The discovery of 7-Methyl-1,3,5-cyclooctatriene as a natural product has opened new avenues for research in fungal chemistry and chemical ecology . Current research focuses on understanding its biosynthetic pathways, biological functions, and potential applications in various fields.

Future Research Directions

Future research on 7-Methyl-1,3,5-cyclooctatriene will likely explore:

  • Complete elucidation of its biosynthetic pathway in Fusarium oxysporum

  • Detailed investigation of its ecological functions

  • Exploration of potential synthetic applications

  • Assessment of its interactions with other organisms and compounds in natural systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator